molecular formula C14H8Cl3F3N2O B2479668 (E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one CAS No. 956376-47-9

(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one

Cat. No. B2479668
CAS RN: 956376-47-9
M. Wt: 383.58
InChI Key: BHNDUUSCAKTWEV-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C14H8Cl3F3N2O and its molecular weight is 383.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Chains and Molecular Structure

The compound (E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one and its analogs have been explored in the context of their hydrogen-bonded chain structures and molecular conformations. Trilleras et al. (2005) detailed the formation of hydrogen-bonded chains in related molecules through C-H...O interactions, indicating a potential framework for understanding similar compounds' molecular interactions and structural features (Trilleras, 2005).

Crystallographic and Molecular Disorder Studies

The crystallographic analysis and molecular disorder characteristics of isomorphous structures related to the compound have been investigated. Swamy et al. (2013) discussed the chlorine-methyl exchange rule in isomorphous structures, highlighting the presence of molecular disorder and its implications for understanding similar compounds' structural characteristics (Swamy, 2013).

Synthesis and Structural Characterization

The synthesis and structural characterization of derivatives of this compound have been a significant focus. For instance, Kariuki et al. (2021) synthesized and characterized isostructural derivatives, discussing their planar structures and molecular conformations (Kariuki, 2021).

Antimicrobial and Antioxidant Properties

Studies have also explored the antimicrobial, antioxidant, and potential anticancer properties of derivatives of this compound. Bhat et al. (2016) synthesized a series of derivatives and evaluated their in vitro antimicrobial, antioxidant, and anticancer activities, highlighting the broad spectrum of these activities and the potential of these compounds as promising leads (Bhat, 2016).

Vilsmeier–Haack Reaction and Antimicrobial Activities

The synthesis of derivatives via the Vilsmeier–Haack reaction and their antimicrobial activities have been of interest as well. Bhat et al. (2016) conducted another study where they synthesized a new series of compounds and screened them for their in vitro anti-bacterial, anti-fungal, and antioxidant activities. The results showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat, 2016).

Herbicide Intermediate Synthesis

The compound's relevance as a key intermediate in herbicide production has also been documented. Yu (2002) described the synthesis of a similar compound as a key intermediate of herbicides, detailing the steps and yield of the process (Yu, 2002).

properties

IUPAC Name

(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-(3,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3F3N2O/c1-22-13(17)8(12(21-22)14(18,19)20)3-5-11(23)7-2-4-9(15)10(16)6-7/h2-6H,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNDUUSCAKTWEV-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.